2-Bromo-4-chloro-5-(trifluoromethyl)pyrimidine
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Overview
Description
2-Bromo-4-chloro-5-(trifluoromethyl)pyrimidine: is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-5-(trifluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination of 4-chloro-5-(trifluoromethyl)pyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity and high yield .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyrimidine precursors. The process often includes halogenation, purification, and crystallization steps to obtain the desired product with high purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form pyrimidine N-oxides or reduction to remove halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed:
- Substituted pyrimidines with various functional groups depending on the nucleophile used.
- Biaryl or vinyl-pyrimidine derivatives from cross-coupling reactions .
Scientific Research Applications
Biology and Medicine: The compound is investigated for its potential as a pharmacophore in drug discovery. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties .
Industry: In the agrochemical industry, it is used to develop new pesticides and herbicides with improved efficacy and environmental profiles .
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-5-(trifluoromethyl)pyrimidine and its derivatives depends on the specific biological targetFor example, it may inhibit kinase enzymes involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Comparison: 2-Bromo-4-chloro-5-(trifluoromethyl)pyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to its analogs. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C5HBrClF3N2 |
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Molecular Weight |
261.43 g/mol |
IUPAC Name |
2-bromo-4-chloro-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HBrClF3N2/c6-4-11-1-2(3(7)12-4)5(8,9)10/h1H |
InChI Key |
XJOBZYFIQQXMMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Br)Cl)C(F)(F)F |
Origin of Product |
United States |
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